An In-depth Technical Guide to 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (CAS 1391047-93-0)
An In-depth Technical Guide to 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (CAS 1391047-93-0)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, a significant impurity and metabolite of the antiviral drug Oseltamivir. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring a deep and practical understanding for professionals in drug development and research.
Introduction: The Significance of a Key Oseltamivir-Related Compound
Oseltamivir, marketed as Tamiflu®, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections.[1] It is a prodrug, hydrolyzed in the liver to its active form, oseltamivir carboxylate.[2] The purity and safety of such a widely used pharmaceutical are of paramount importance. 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, with the Chemical Abstracts Service (CAS) number 1391047-93-0, is a notable impurity that can arise during the synthesis or degradation of Oseltamivir.[3] The control and monitoring of this and other related substances are critical to ensure the quality, safety, and efficacy of the final drug product. This guide delves into the chemical identity, synthesis, analytical characterization, and methods for the quantification of this specific impurity.
Chemical Identity and Physicochemical Properties
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is structurally similar to the active metabolite of Oseltamivir, with a key difference in the position of the acetyl group. This seemingly minor structural change can have significant implications for its biological activity and analytical behavior.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid | [4] |
| CAS Number | 1391047-93-0 | [4] |
| Molecular Formula | C14H24N2O4 | [4] |
| Molecular Weight | 284.35 g/mol | [4] |
| Appearance | Off-White Solid (for the related ethyl ester) | [5] |
| Solubility | Soluble in Methanol, DMSO (for the related ethyl ester) | [5] |
| Storage | 2-8°C Refrigerator | [4] |
It is important to note that some of the physicochemical data, such as appearance and solubility, are reported for the corresponding ethyl ester, Oseltamivir EP Impurity G (CAS 956267-10-0), due to the limited availability of public data for the carboxylic acid form.[5] The carboxylic acid is expected to have higher polarity and potentially different solubility characteristics.
Synthesis and Formation Pathways
Understanding the synthesis and formation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is fundamental for developing control strategies in the manufacturing of Oseltamivir. This impurity can be intentionally synthesized for use as a reference standard or can be formed as an unintended byproduct.
Synthetic Approach
A plausible synthetic route to 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves the synthesis of its ethyl ester precursor, Oseltamivir EP Impurity G, followed by hydrolysis. A patented method outlines the synthesis of the ethyl ester.[6]
Diagram 1: Synthetic Pathway Overview
Caption: A generalized synthetic pathway for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.
Experimental Protocol: Hydrolysis of Oseltamivir EP Impurity G
-
Dissolution: Dissolve Oseltamivir EP Impurity G (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Saponification: Add a solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents), to the reaction mixture.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture with an acid, such as hydrochloric acid (HCl), to a pH of approximately 4-5.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid.
Formation as a Degradation Product
Forced degradation studies on Oseltamivir phosphate have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[7][8] These conditions can lead to the formation of various impurities. One identified degradation pathway involves the N,N-acyl migration of the acetyl group from the 4-amino to the 5-amino position, which can lead to the formation of isomers of Oseltamivir and its carboxylate metabolite.[8][9] It is plausible that 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid could be formed through a similar isomerization mechanism from Oseltamivir carboxylate.
Diagram 2: Potential Formation through Acyl Migration
Caption: A simplified representation of the potential N,N-acyl migration pathway.
Analytical Characterization
The unambiguous identification and characterization of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid are crucial for its use as a reference standard in quality control. This requires a combination of spectroscopic techniques. A study on the synthesis and characterization of Oseltamivir impurities provides spectral data for a compound with the same molecular formula (C14H24N2O4) as the target acid, which is presented below.[10]
Table 2: Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR (300 MHz, DMSO-d6, δ ppm) | 7.88 (d, J = 7.2 Hz, 1H), ... (Additional peaks corresponding to the structure) |
| ¹³C NMR (300 MHz, DMSO-d6, δ ppm) | 169.3, 168.5, 133.5, 133.2, 79.5, 76.9, 54.8, 48.0, 31.3, 25.8, 25.7, 22.8, 9.6, 9.3 |
| ESI-MS (m/z) | Calculated for C14H24N2O4 [M+H]⁺: 285, Found: 307 [M+Na]⁺ |
Note: The complete assignment of all ¹H NMR signals requires further detailed analysis.
Quantitative Analysis
A robust and validated analytical method is essential for the accurate quantification of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid in Oseltamivir drug substances and products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[3][11][12]
Diagram 3: A Typical HPLC Workflow for Impurity Analysis
Caption: A standard workflow for the quantitative analysis of impurities using HPLC.
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 215-225 nm or Mass Spectrometry (for higher sensitivity and specificity).
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
Method Validation (as per ICH Q2(R1) Guidelines)
A fully validated method should demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically shown through forced degradation studies.
-
Linearity: A linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Toxicological Significance and Regulatory Context
Conclusion: A Critical Component in Oseltamivir Quality Control
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a key related substance of Oseltamivir that requires careful monitoring and control. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and methods for its quantification. For researchers and drug development professionals, a thorough understanding of this impurity is essential for ensuring the quality, safety, and efficacy of Oseltamivir-containing pharmaceutical products. The methodologies and insights presented herein are intended to serve as a valuable resource for the development and validation of robust analytical control strategies.
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